molecular formula C16H16ClN5O3S B2541683 13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034507-10-1

13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2541683
CAS No.: 2034507-10-1
M. Wt: 393.85
InChI Key: RIWGKOGTZSLYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring, followed by the introduction of the sulfonyl group and the triazatricyclo framework. Key steps may involve:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by methylation to introduce the dimethyl groups.

    Introduction of the Sulfonyl Group: This step involves the reaction of the imidazole derivative with chlorosulfonic acid, leading to the formation of the sulfonyl chloride intermediate.

    Construction of the Triazatricyclo Framework: This complex step may involve cyclization reactions under specific conditions, such as the use of strong bases or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorine atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It may find applications in the development of new polymers, coatings, or other industrial materials.

Mechanism of Action

The mechanism of action of 13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds such as metronidazole and omeprazole share the imidazole ring structure and have various biological activities.

    Sulfonyl Compounds: Sulfonylureas, used in diabetes treatment, are another class of compounds with a sulfonyl group.

    Triazatricyclo Compounds: These are less common but can be found in certain specialized applications.

Uniqueness

What sets 13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one apart is its combination of these three distinct structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-10-18-15(9-20(10)2)26(24,25)21-6-5-13-12(8-21)16(23)22-7-11(17)3-4-14(22)19-13/h3-4,7,9H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWGKOGTZSLYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.